6-Chloro-4-ethoxypteridin-2-amine
Description
Properties
Molecular Formula |
C8H8ClN5O |
|---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
6-chloro-4-ethoxypteridin-2-amine |
InChI |
InChI=1S/C8H8ClN5O/c1-2-15-7-5-6(13-8(10)14-7)11-3-4(9)12-5/h3H,2H2,1H3,(H2,10,11,13,14) |
InChI Key |
PQNMRHWTSFOODB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=NC=C(N=C21)Cl)N |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation and Heterocyclization
- Starting material: 3-amino-6-bromopyrazine-2-carboxamide is prepared as a precursor.
- Heterocyclization: This precursor undergoes cyclization to form the pteridine core.
- Reaction conditions: Typically performed under reflux with suitable solvents and catalysts to ensure ring closure.
Alkoxylation (Introduction of Ethoxy Group)
- Alkoxylation is carried out by reacting the brominated pteridine intermediate with ethanol or ethoxide sources.
- Reaction conditions are optimized to substitute the 6-bromo group with an ethoxy substituent.
- This step is crucial to obtain the 6-ethoxypteridin derivative.
Chlorination at the 6-Position
- Chlorination is achieved using chlorinating reagents, which vary depending on the desired selectivity.
- Different chlorinating agents can lead to different chlorination products, as observed in the referenced study.
- Controlled chlorination introduces the chloro substituent at the 6-position of the pteridine ring.
Amination at the 4-Position
- The 4-position amination involves nucleophilic substitution reactions where an amine group replaces a leaving group.
- This step typically uses nucleophilic amines under controlled temperature and solvent conditions.
- The amination completes the synthesis of 6-chloro-4-ethoxypteridin-2-amine.
Representative Experimental Procedure and Conditions
A closely related example from patent US6340773B1 illustrates preparation of halogenated primary amines via oximation and hydrogenation steps, which are analogous in concept to the preparation of halogenated pteridine amines:
| Step | Procedure Description | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1. Oximation | Reaction of halogenated aldehyde with hydroxylamine hydrochloride in aqueous medium | 70°C, 3 h, under N₂ atmosphere | 96% | White crystalline oxime precipitate |
| 2. Hydrogenation | Hydrogenation of halogenated oxime using 5% Pt/C catalyst in ethanol with HCl | Ambient temp (27-29°C), 4-6 psig H₂ pressure, 3 h | 73% (after recrystallization) | Catalyst removal by filtration, product purified by recrystallization |
This method is adaptable for preparing halogenated amines analogous to 6-chloro-4-ethoxypteridin-2-amine.
Reaction Monitoring and Purification
- Monitoring: Gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are used to track reaction progress and confirm product formation.
- Purification: Vacuum filtration to remove catalysts, rotary evaporation to concentrate products, and recrystallization from absolute ethanol are standard purification techniques.
- Characterization: ^1H-NMR, ^13C-NMR, electrospray ionization mass spectrometry (ESI-MS), and elemental analysis confirm compound identity and purity.
Summary Table of Key Preparation Parameters
| Synthetic Step | Reagents/Conditions | Temperature | Time | Yield (%) | Key Notes |
|---|---|---|---|---|---|
| Heterocyclization | 3-amino-6-bromopyrazine-2-carboxamide, catalyst | Reflux (varies) | Several h | Not specified | Formation of pteridine core |
| Alkoxylation | Ethanol or ethoxide source | Mild heating | Hours | Moderate | Substitution of 6-bromo with ethoxy group |
| Chlorination | Chlorinating agents (e.g., POCl₃, SOCl₂) | Controlled temp | Hours | Variable | Selective chlorination at 6-position |
| Amination | Amines, nucleophilic substitution | Ambient to reflux | Hours | Moderate | Introduction of 4-amino group |
| Oximation (analogous) | Aldehyde + hydroxylamine hydrochloride | 70°C, aqueous | 3 h | 96 | Formation of oxime intermediate |
| Hydrogenation (analogous) | Halogenated oxime + Pt/C catalyst + H₂ in ethanol | 27-29°C, 4-6 psig H₂ | 3 h | 73 | Reduction to halogenated amine |
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-ethoxypteridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used under mild conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Major Products Formed
Substitution: Formation of 6-amino or 6-thio derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
6-Chloro-4-ethoxypteridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.
Biology: Studied for its potential role in enzyme inhibition and as a fluorescent probe.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA synthesis.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-Chloro-4-ethoxypteridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and ethoxy groups play a crucial role in binding to the active site of the target molecule, leading to inhibition or activation of the target’s function. The compound can also interfere with DNA synthesis by intercalating between DNA bases, thereby inhibiting cell proliferation.
Comparison with Similar Compounds
Structural Analogues in the Pyrimidine and Pteridine Families
The following table summarizes key structural analogs and their properties:
*Calculated based on molecular formula.
Substituent Effects on Physicochemical Properties
- Ethoxy vs. Methoxy/Alkyl Groups : The ethoxy group in 6-Chloro-4-ethoxypteridin-2-amine likely improves water solubility compared to methyl or cyclopentyl substituents (e.g., 4-Chloro-6-cyclopentylpyrimidin-2-amine) due to increased polarity .
- Chlorine Position : Chlorine at position 6 in pteridine/pyrimidine derivatives may influence electronic distribution and hydrogen bonding, contrasting with analogs like 4-Chloro-6-methoxypyrimidin-2-amine (chlorine at position 4) .
Q & A
Q. What spectroscopic techniques are most effective for characterizing 6-Chloro-4-ethoxypteridin-2-amine, and how should data be interpreted?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the molecular structure, particularly the chloro and ethoxy substituents. Infrared (IR) spectroscopy can identify functional groups like the amine and ether linkages. High-resolution mass spectrometry (HRMS) should be used to verify molecular weight and fragmentation patterns. For purity assessment, combine HPLC with UV-Vis detection, referencing retention times against known standards. Ensure spectral assignments align with computational predictions (e.g., density functional theory (DFT)-derived chemical shifts) to resolve ambiguities .
Q. What synthetic routes are reported for 6-Chloro-4-ethoxypteridin-2-amine, and how can yield be optimized?
Methodological Answer: Common routes involve nucleophilic substitution on a pre-functionalized pteridine core. For example, ethoxylation at the 4-position via reaction with ethanol under basic conditions, followed by chlorination at the 6-position using POCl₃. Optimize yields by controlling reaction temperature (e.g., 80–100°C for ethoxylation) and stoichiometric ratios (e.g., 1.2 equivalents of POCl₃). Monitor intermediates via TLC and isolate using column chromatography with gradient elution (hexane/ethyl acetate). Impurity profiles should be cross-checked with analogs like 4-chloro-6-methylpyrimidin-2-amine for side-reaction identification .
Advanced Research Questions
Q. How can computational methods like DFT address contradictions in experimental reactivity data for 6-Chloro-4-ethoxypteridin-2-amine?
Methodological Answer: Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) can model electronic properties such as HOMO-LUMO gaps and Fukui indices to predict nucleophilic/electrophilic sites. For discrepancies in observed vs. predicted reactivity (e.g., unexpected regioselectivity), validate calculations using higher-level methods (e.g., CCSD(T)) or incorporate solvent effects via polarizable continuum models (PCM). Cross-reference thermochemical data (e.g., atomization energies) with benchmarks from established studies to ensure functional accuracy .
Q. What strategies resolve crystallographic refinement challenges for 6-Chloro-4-ethoxypteridin-2-amine, particularly disordered substituents?
Methodological Answer: Use SHELX software for structure solution and refinement. For disordered ethoxy or chloro groups, apply constraints (e.g., DFIX, SIMU) to stabilize geometry. Collect high-resolution data (≤ 0.8 Å) to improve electron density maps. If twinning is suspected (common in planar heterocycles), test for pseudo-merohedral twinning using CELL_NOW and refine with TWIN/BASF commands. Validate against similar structures (e.g., 4-methoxy-6-methylpyridin-2-amine) to identify systematic errors .
Q. How should researchers analyze contradictory thermodynamic stability data for this compound under varying conditions?
Methodological Answer: Perform differential scanning calorimetry (DSC) to measure decomposition temperatures and compare with computational thermochemistry (e.g., Gibbs free energy via DFT). If experimental stability varies with solvent (e.g., DMSO vs. water), conduct solubility studies using the Hansen solubility parameters. For discrepancies in thermal stability, assess purity via X-ray powder diffraction (XRPD) to rule out polymorphic interference. Statistical tools like ANOVA can quantify uncertainty across replicate experiments .
Q. What mechanistic insights explain the ethoxy group’s influence on the compound’s electronic structure and reactivity?
Methodological Answer: The ethoxy group acts as an electron-donating substituent, altering charge distribution in the pteridine ring. Use Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions (e.g., σ→π* donation). Compare with chloro-substituted analogs to isolate electronic effects. Experimentally, probe reactivity via electrophilic aromatic substitution (e.g., nitration) and correlate rates with DFT-derived electrostatic potential maps. Contrast with computational results for 4-chloro-6-(p-tolyl)pyrimidin-2-amine to validate trends .
Data Analysis and Presentation
Q. How should researchers handle large datasets from spectroscopic or chromatographic analyses of this compound?
Methodological Answer: Use software like MestReNova for NMR peak integration and spectral deconvolution. For HPLC data, apply Gaussian fitting to overlapping peaks and validate with UV-Vis diode array detection. Raw data should be archived in appendices, while processed data (e.g., coupling constants, retention factors) are presented in tables with error margins (±0.01 ppm for NMR). Use principal component analysis (PCA) to identify outliers in replicate experiments .
Notes for Methodological Rigor
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
